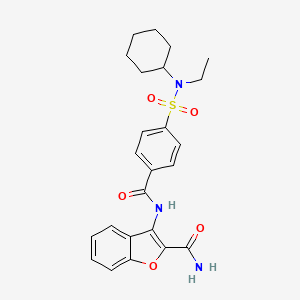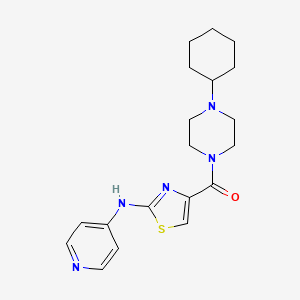
3-(4-bromo-1H-pyrazol-1-yl)pyridine
Overview
Description
“3-(4-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3 . It is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The specific operation method involves the use of N-Bromosuccinimide and ammonium cerium (IV) nitrate in acetonitrile . The mixture is stirred at room temperature and then heated under reflux .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring attached to a pyridine ring . The pyrazole ring contains a bromine atom at the 4th position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. It can be used in the preparation of various pharmaceutical and biologically active compounds . For example, it can be used in the synthesis of 1,4-bipyrazoles .Scientific Research Applications
Proton Transfer and Photoreactions
Research on derivatives similar to 3-(4-bromo-1H-pyrazol-1-yl)pyridine, such as 2-(1H-pyrazol-5-yl)pyridines, demonstrates their capacity for engaging in multiple proton transfer mechanisms and photoreactions. These compounds exhibit excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. The ability of these molecules to undergo these processes is manifested in their luminescence properties, making them potential candidates for applications in optical materials and sensors (Vetokhina et al., 2012).
Metal Binding and Catalysis
Derivatives of this compound have been used to create complex metal-binding domains. For example, back-to-back ligands combining dipyrazolylpyridine with dipicolylamine metal-binding domains have shown promise in forming complexes with palladium or platinum. These complexes have been studied for their potential in catalysis and material science applications, demonstrating the compound's versatility in coordinating with metals (Tovee et al., 2010).
Heterocyclic Compound Synthesis
The compound and its derivatives are instrumental in synthesizing a wide range of heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds have shown significant cytotoxic effects against various human cancer cell lines, indicating their potential in pharmaceutical and medicinal chemistry for developing new anticancer agents (Mohareb & Megally Abdo, 2015).
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics and photonics, derivatives of this compound have been utilized as electron-transporting units in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The ability to tune optoelectronic parameters through structural modification of these compounds has led to significant advancements in the efficiency and performance of OLED devices (Li et al., 2016).
Spin-Crossover Materials
Additionally, the chemistry of this compound derivatives has been explored for creating functional materials exhibiting spin-crossover (SCO) properties. These materials, which can switch between different magnetic states under external stimuli (such as temperature, pressure, or light), are promising for applications in molecular electronics, information storage, and sensors (Halcrow, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 3-(4-bromo-1h-pyrazol-1-yl)pyridine, are known for their diverse pharmacological effects . They have been associated with potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound may affect the biochemical pathways related to these diseases.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
It has been reported that similar compounds do not show any significant cytotoxicity over LPS-Induced RAW264.7 macrophage cells .
Molecular Mechanism
It has been suggested that similar compounds may exert their effects through binding interactions with biomolecules and changes in gene expression .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXUIGDGPBAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77556-44-6 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2694466.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)
![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)


![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
![3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2694487.png)


